4,6-Diiodopyrimidine 4,6-Diiodopyrimidine
Brand Name: Vulcanchem
CAS No.: 19646-06-1
VCID: VC20750826
InChI: InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H
SMILES: C1=C(N=CN=C1I)I
Molecular Formula: C4H2I2N2
Molecular Weight: 331.88 g/mol

4,6-Diiodopyrimidine

CAS No.: 19646-06-1

Cat. No.: VC20750826

Molecular Formula: C4H2I2N2

Molecular Weight: 331.88 g/mol

* For research use only. Not for human or veterinary use.

4,6-Diiodopyrimidine - 19646-06-1

Specification

CAS No. 19646-06-1
Molecular Formula C4H2I2N2
Molecular Weight 331.88 g/mol
IUPAC Name 4,6-diiodopyrimidine
Standard InChI InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Standard InChI Key LBVUFZJYMWUZIW-UHFFFAOYSA-N
SMILES C1=C(N=CN=C1I)I
Canonical SMILES C1=C(N=CN=C1I)I

Introduction

Structural Characteristics and Basic Properties

4,6-Diiodopyrimidine belongs to the family of halogenated pyrimidines, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound has two iodine atoms strategically positioned at the 4 and 6 positions, creating a symmetrical molecule with distinct reactivity patterns.

The basic structural data for 4,6-diiodopyrimidine includes:

PropertyValue
Molecular FormulaC₄H₂I₂N₂
SMILES NotationC1=C(N=CN=C1I)I
InChIInChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H
InChIKeyLBVUFZJYMWUZIW-UHFFFAOYSA-N
Molecular Weight331.83 g/mol

The molecular structure of 4,6-diiodopyrimidine consists of a pyrimidine core, which is found in many biologically important molecules including nucleobases in DNA and RNA. The iodine atoms significantly influence the compound's electronic properties, making it distinct from other pyrimidine derivatives .

Spectroscopic Properties and Analytical Data

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and analysis. Based on predicted collision cross-section data, the following values have been reported for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺332.83803129.6
[M+Na]⁺354.81997127.3
[M+NH₄]⁺349.86457129.2
[M+K]⁺370.79391129.1
[M-H]⁻330.82347119.4
[M+Na-2H]⁻352.80542116.6
[M]⁺331.83020124.4
[M]⁻331.83130124.4

These spectroscopic parameters provide valuable information for analytical chemists working with this compound, helping in its identification and purity assessment .

Chemical Reactivity and Synthetic Applications

Reactivity Profile

4,6-Diiodopyrimidine exhibits chemical behavior characteristic of halogenated heterocycles. The iodine atoms at positions 4 and 6 serve as excellent leaving groups, making the compound particularly suitable for various transformation reactions:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

The pyrimidine nitrogen atoms contribute to the electronic properties of the molecule, influencing its reactivity and interaction with other chemical species. The electron-withdrawing nature of the pyrimidine ring, combined with the polarizable carbon-iodine bonds, creates sites for both nucleophilic and electrophilic reactions.

Comparison with Structurally Related Compounds

Structural Analogues

4,6-Diiodopyrimidine belongs to a family of dihalopyrimidines, which includes compounds like 4,6-dibromopyrimidine. The chemical and biological properties of these compounds vary based on the nature of the halogen substituents.

CompoundMolecular FormulaKey Characteristics
4,6-DiiodopyrimidineC₄H₂I₂N₂Two iodine atoms at positions 4 and 6
4,6-DibromopyrimidineC₄H₂Br₂N₂Two bromine atoms; generally more reactive in certain nucleophilic substitution reactions
4,6-Diiodo-2-methylpyrimidineC₅H₄I₂N₂Additional methyl group at position 2; can be synthesized by palladium-catalyzed desilylation
4,6-Diiodo-2-methoxypyrimidineC₅H₄I₂N₂OMethoxy group at position 2; valuable scaffold in drug design and development

Structure-Activity Relationships

The reactivity and applications of pyrimidine derivatives are significantly influenced by their substitution patterns. Studies on related compounds such as 4,6-dihydroxypyrimidine derivatives have shown interesting biological activities, including urease inhibitory effects . This suggests that the structural framework of pyrimidines, when appropriately modified, can yield compounds with diverse biological properties.

For instance, the addition of alkyl substituents in position 2 of 4,6-dihydroxypyrimidine increases the basicity of the compound, while a nitro group in position 5 decreases it . Such structure-activity relationships provide valuable insights for researchers working with pyrimidine derivatives, including 4,6-diiodopyrimidine.

Current Research Trends and Future Directions

Research involving 4,6-diiodopyrimidine and related compounds is advancing in several directions:

  • Development of more efficient and selective synthetic methods

  • Exploration of novel applications in materials science and nanotechnology

  • Investigation of potential biological activities and pharmaceutical applications

  • Utilization as intermediates in the preparation of complex molecular architectures

The versatility of 4,6-diiodopyrimidine as a synthetic building block continues to drive interest in its chemistry and applications. Its unique structural features and reactivity profile suggest promising opportunities for future research across multiple scientific disciplines.

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